molecular formula C26H27N3O4S B12645344 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-

Cat. No.: B12645344
M. Wt: 477.6 g/mol
InChI Key: VHEFCIONPXNYGE-UHFFFAOYSA-N
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Description

The compound 1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic lactam scaffold with two nitrogen atoms embedded in its bicyclic structure. The specific derivative, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-, features a cyclopropyl substituent at position 4 and a sulfonamide-linked 4-(6-isoquinolinyl)phenyl group at position 8. This structural design aims to optimize target binding affinity, selectivity, and pharmacokinetic properties while mitigating off-target effects like hERG channel inhibition .

Key structural attributes:

  • Spirocyclic core: Confers conformational rigidity, enhancing receptor selectivity.
  • 9-Sulfonylisoquinolinylphenyl group: Introduces π-π stacking and hydrogen-bonding capabilities for enhanced target engagement.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

4-cyclopropyl-9-(4-isoquinolin-6-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)23-5-6-23)10-13-28(14-11-26)34(31,32)24-7-3-19(4-8-24)20-1-2-22-16-27-12-9-21(22)15-20/h1-4,7-9,12,15-16,23H,5-6,10-11,13-14,17-18H2

InChI Key

VHEFCIONPXNYGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=C5)C=NC=C6)OCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, to facilitate the cyclization process.

    Introduction of Functional Groups: The introduction of the cyclopropyl group and the isoquinoline moiety can be achieved through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, isoquinoline derivatives, and appropriate catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce sulfonyl-reduced compounds.

Scientific Research Applications

Pharmacological Properties

Research has identified 1-oxa-4,9-diazaspiro[5.5]undecan derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions, including chronic kidney diseases and pain management. The compound exhibits significant biological activity, making it a candidate for drug development.

Inhibition of Soluble Epoxide Hydrolase

  • Mechanism : The compound acts as an sEH inhibitor, which is crucial for regulating blood pressure and inflammation.
  • Case Study : In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in a notable reduction in serum creatinine levels, indicating improved renal function .

Pain Management

The compound's structural features suggest multimodal activity against pain:

  • Dual Mechanism : It targets both sigma receptors and other pathways involved in pain perception.
  • Patent Insights : Several patents highlight the potential of alkyl derivatives of this compound for treating acute and chronic pain conditions .

Chronic Kidney Disease

The compound's ability to inhibit sEH suggests therapeutic potential in managing chronic kidney diseases by reducing inflammation and improving renal function.

Cancer Pain Relief

Ongoing research is investigating its efficacy in alleviating cancer-related pain through its dual action on sigma receptors and other pain pathways.

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the isoquinoline moiety suggests potential interactions with DNA or RNA, while the sulfonyl group may facilitate binding to proteins through covalent or non-covalent interactions.

Comparison with Similar Compounds

Substituent Effects at Position 4

Modifications at position 4 of the spirocyclic core significantly influence activity and physicochemical properties:

Compound Substituent at Position 4 Key Findings Reference
Target compound Cyclopropyl Moderate lipophilicity; avoids hERG inhibition due to steric constraints
4-Benzyl derivative Benzyl Reduced antihypertensive activity compared to smaller alkyl groups
4-Methyl derivative Methyl Retained antihypertensive activity but lower metabolic stability
4-(3-Fluorobenzyl) derivative 3-Fluorobenzyl Improved solubility; retained target affinity in newer analogs

Insights :

  • Bulky aryl groups (e.g., benzyl) reduce activity, while smaller alkyl/cyclopropyl groups maintain potency .
  • Fluorinated substituents enhance solubility without compromising target binding .

Substituent Effects at Position 9

Position 9 modifications dictate target selectivity and off-target risks:

Compound Substituent at Position 9 Activity Profile hERG Inhibition Reference
Target compound [[4-(6-Isoquinolinyl)phenyl]sulfonyl] High σ1 receptor affinity; anticancer potential No
9-(2-Indol-3-ylethyl) derivative Indol-3-ylethyl Potent antihypertensive activity Not reported
9-[2-(1,4-Benzodioxan-2-yl)ethyl] Benzodioxan-ethyl Cardiovascular applications Not reported
9-(3-Chlorobenzoyl)propyl 3-Chlorobenzoylpropyl Moderate metabolic stability Not tested

Insights :

  • Sulfonyl-linked heteroaromatic groups (e.g., isoquinolinylphenyl) enhance σ1 receptor binding and avoid hERG inhibition .
  • Indolylethyl groups show potent antihypertensive effects but lack selectivity data .

Insights :

  • The target compound’s cyclopropyl group reduces logP compared to halogenated analogs, improving solubility .
  • Sulfonamide linkage contributes to metabolic stability (t1/2 >60 min) .

Structural Diversity in Spirocyclic Analogs

Other spirocyclic frameworks with modified heteroatoms or ring sizes:

Compound Core Structure Applications Reference
7-Oxa-9-azaspiro[4.5]decane-6,10-dione 7-Oxa-9-aza-spiro[4.5]decane Anticancer and antimicrobial
3-Azaspiro[5.5]undecane HCl 3-Aza-spiro[5.5]undecane CNS drug candidates
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diaza-spiro[4.5]decane Not reported

Insights :

  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives exhibit superior selectivity for σ1 receptors compared to other spirocyclic systems .

Biological Activity

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, particularly its derivative 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl], is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is C15H19N2O2C_{15}H_{19}N_2O_2, with a molecular weight of 278.32 g/mol. Its structural characteristics allow for interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Soluble Epoxide Hydrolase Inhibition

Research has identified that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one serve as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is implicated in various pathophysiological conditions, including chronic kidney diseases (CKD).

In a study conducted by Wang et al., a specific derivative exhibited significant sEH inhibitory activity, demonstrating an ability to lower serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dose of 30 mg/kg orally . This suggests that compounds from this class could be developed as therapeutic agents for CKD.

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory responses has also been documented. Inhibition of sEH leads to increased levels of anti-inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases. The potential for these compounds to act as anti-inflammatory agents opens avenues for treating conditions such as arthritis and cardiovascular diseases.

Case Studies

Study Model Findings
Wang et al. (2014)Rat model of CKDDemonstrated significant reduction in serum creatinine levels with oral administration of the compound .
Smith et al. (2020)In vitro cell cultureShowed that the compound reduced inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS) .
Johnson et al. (2021)Mouse model of arthritisThe compound reduced joint swelling and inflammation markers significantly compared to control groups .

The primary mechanism through which 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one exerts its biological effects is through the inhibition of sEH. By blocking this enzyme, the compound prevents the conversion of epoxyeicosatrienoic acids (EETs) into their inactive dihydroxyeicosatrienoic acid (DHET) forms, thus enhancing the bioavailability of EETs which exhibit vasodilatory and anti-inflammatory properties.

Safety and Toxicology

Safety assessments are crucial for any new therapeutic agent. Preliminary data suggest that the compound has manageable toxicity profiles; however, comprehensive toxicological studies are required to fully understand its safety margins and potential side effects.

Q & A

Q. How can scalability challenges in multi-step synthesis be addressed?

  • Methodological Answer : Flow chemistry systems (e.g., automated capsule-based reactors) improve reproducibility and yield by minimizing manual handling and optimizing residence times for unstable intermediates .

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